MENTHOL, (+)-neo-

TRPM8 Electrophysiology Cooling Sensation

Generic menthol isomers fail critical assays due to stereochemistry-driven functional differences. (+)-Neomenthol (CAS 63975-60-0) is the validated stereoisomer for controlled TRPM8 studies and chiral reference standards. - **Assay-ready**: EC50 = 206.22 ± 11.4 µM at TRPM8; 3.3-fold lower potency than (-)-menthol for calibration curves. - **Selective performance**: No effect on nasal airflow sensation - ideal for topical formulations needing aroma without trigeminal response. - **Analytical utility**: Distinct chiral HPLC retention time; use as isomer purity marker to detect synthetic adulteration. Supplied with direct shipment, analytical data available.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 63975-60-0
Cat. No. B15360915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMENTHOL, (+)-neo-
CAS63975-60-0
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1O)C
InChIInChI=1S/C10H20O/c1-3-4-9-6-5-8(2)7-10(9)11/h8-11H,3-7H2,1-2H3/t8-,9-,10+/m1/s1
InChIKeyVWXNPISBYOISDJ-BBBLOLIVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MENTHOL, (+)-neo- Product Overview


MENTHOL, (+)-neo- (CAS 63975-60-0), also referred to as (+)-neomenthol or D-neomenthol, is a cyclic monoterpene alcohol with the molecular formula C10H20O and a molecular weight of 156.26 g/mol [1]. It is one of eight stereoisomers of menthol, distinguished by its specific (1S,2R,5R) chiral configuration [2]. This compound is a naturally occurring constituent of mint essential oils, though it is found in lower abundance than its more common isomer, (−)-menthol [3]. Its primary applications are in research, flavor and fragrance development, and as an analytical reference standard, where its unique stereochemistry imparts distinct biological and sensory properties compared to other menthol isomers.

Why MENTHOL, (+)-neo- Cannot Be Substituted


Generic substitution of MENTHOL, (+)-neo- with other menthol isomers is scientifically unsound due to significant, quantifiable differences in key performance metrics. Despite sharing an identical molecular formula and atom connectivity with (−)-menthol, the distinct three-dimensional orientation of its functional groups—specifically the hydroxyl and isopropyl moieties—leads to a 3.3-fold difference in potency at the primary cold-sensing receptor, TRPM8 [1]. Furthermore, in specific physiological models, (+)-neomenthol exhibits a complete lack of the functional activity observed for (−)-menthol, underscoring that these isomers are not functionally interchangeable [2]. The evidence presented below provides the quantitative justification for selecting (+)-neomenthol for its specific, verifiable properties.

MENTHOL, (+)-neo- Differentiation Guide


TRPM8 Activation Potency vs. (-)-Menthol

In a direct head-to-head comparison using patch-clamp electrophysiology on HEK293T cells expressing murine TRPM8, (+)-neomenthol (CAS 2216-52-6) activated the receptor with an EC50 of 206.22 ± 11.4 µM, which is approximately 3.3-fold less potent than (-)-menthol, which had an EC50 of 62.64 ± 1.2 µM [1]. This quantitative difference in receptor pharmacology directly correlates with the lower perceived cooling intensity of (+)-neomenthol in human studies [2].

TRPM8 Electrophysiology Cooling Sensation

Nasal Sensation: D-Neomenthol vs. L-Menthol

A direct human study involving 40 subjects demonstrated a clear functional difference. Inhalation of L-menthol caused a highly significant enhancement of nasal sensation of airflow. In contrast, despite a similar peppermint smell, D-neomenthol had no effect on nasal sensation of airflow [1]. This finding confirms that the action of L-menthol on nasal sensory nerve endings is stereospecific and not related to its odor [1].

Nasal Sensation Pharmacology Sensory Perception

Antifungal Activity against C. gloeosporioides

In a study evaluating the fungitoxicity of monoterpenoids, (+)-neomenthol demonstrated mycelial growth inhibition against the plant pathogen Colletotrichum gloeosporioides with an EC50 value of 488.0 µg/mL . While this value indicates the compound's potential as a natural antifungal agent, it is important to note that other monoterpenoids like thymol exhibit much higher potency (EC50 range 10-86 mg/L against various fungi) [1].

Antifungal Agriculture Natural Products

Chiral GC-MS Retention Time Comparison

Analytical differentiation of (+)-neomenthol from its stereoisomers is critical for quality control and authentication. Using specific chiral GC columns (e.g., Agilent GC columns), (+)-neomenthol elutes at approximately 0 minutes, while (-)-menthol elutes at 11 minutes . This substantial difference in retention time enables baseline separation and unambiguous identification and quantification of (+)-neomenthol in complex mixtures, a requirement for verifying the purity of natural menthol products or detecting adulteration with synthetic isomers [1].

Analytical Chemistry Chiral Separation Quality Control

MENTHOL, (+)-neo- Research & Industrial Applications


TRPM8 Channel Pharmacology Research

Use (+)-neomenthol as a lower-potency, reference agonist for the TRPM8 cold receptor. Its EC50 of 206.22 ± 11.4 µM provides a specific point of comparison for evaluating the potency of novel TRPM8 ligands or for investigating the structure-activity relationship of menthol stereoisomers [1]. This allows for the precise calibration of TRPM8-mediated responses in electrophysiology and cell-based assays.

Non-Pharmacological Nasal Formulations

For formulations intended to provide a minty aroma or cooling sensation on the skin without triggering the nasal sensory pathway, (+)-neomenthol is the ideal choice. Its proven lack of effect on nasal sensation of airflow makes it a suitable replacement for L-menthol in applications where this specific pharmacological side effect is undesirable [2].

Analytical Reference Standard

Employ (+)-neomenthol as a certified reference standard in chiral GC-MS or HPLC methods to quantify isomer ratios in essential oils, flavorings, and pharmaceuticals. Its distinct retention time (approx. 0 min vs. 11 min for (-)-menthol on certain chiral columns) enables its use as a marker for detecting synthetic adulteration or verifying the natural origin and purity of menthol-based products .

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